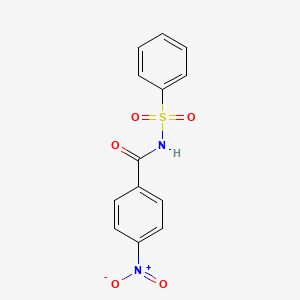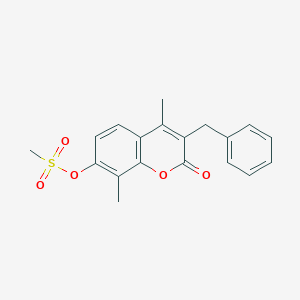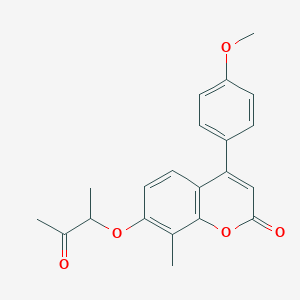![molecular formula C16H15BrClN3O4S B3958492 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3958492.png)
1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine, also known as BSNP, is a chemical compound that has been widely studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of sulfonyl piperazine derivatives, which have been shown to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells have been shown to be inhibited by 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine, leading to a reduction in the production of inflammatory mediators. Moreover, 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have neuroprotective effects, including the inhibition of amyloid-beta plaque formation and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine in lab experiments include its high potency and specificity for certain enzymes and signaling pathways. However, the limitations of using 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine could focus on its potential as a therapeutic agent in other diseases, such as cardiovascular disease and metabolic disorders. Moreover, the development of new analogs of 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine could lead to the discovery of more potent and selective compounds with fewer side effects. Additionally, further studies could investigate the safety and efficacy of 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine in humans, which could lead to the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine due to its anti-inflammatory properties. Moreover, 1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been studied as a potential treatment for neurodegenerative disorders such as Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(4-chloro-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)15-6-3-13(18)11-16(15)21(22)23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOFKKNMAOVWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3958410.png)
![2-(4-biphenylyl)-2-oxoethyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B3958423.png)
![5-(4-tert-butylphenyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958430.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3958435.png)
![1-(2-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3958442.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958454.png)

![2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3958460.png)
![4-(2-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3958472.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}-1-phenylethanone](/img/structure/B3958486.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3958501.png)


